
Di-ethylphosphite
Overview
Description
Di-ethylphosphite is a useful research compound. Its molecular formula is C4H10O3P- and its molecular weight is 137.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Diethylphosphite, with the chemical formula , is an ester of phosphorous acid. It appears as a colorless liquid with a density of and a molar mass of .
Organic Synthesis
Diethylphosphite is extensively used in organic chemistry for synthesizing various phosphorus-containing compounds. Its applications include:
- Synthesis of α-Aminophosphonates : Diethylphosphite can undergo condensation with aldehydes or ketones in the presence of amines to form α-aminophosphonates without the need for solvents or catalysts .
- Hydrophosphonylation Reactions : It serves as a reagent for the catalytic asymmetric hydrophosphonylation of enones, leading to the formation of γ-oxo-phosphonates when combined with dinuclear zinc complexes .
- Michael Addition Reactions : Diethylphosphite can react with α,β-unsaturated malonates to produce β-phosphonomalonates, particularly in the presence of recyclable nano γ-ferric oxide-pyridine based catalysts .
Table 1: Summary of Organic Synthesis Applications
Application | Description |
---|---|
α-Aminophosphonates | Formed from aldehydes/ketones and amines under solvent-free conditions |
Hydrophosphonylation | Produces γ-oxo-phosphonates using dinuclear zinc complexes |
Michael Addition | Generates β-phosphonomalonates in the presence of specific catalysts |
Pharmaceutical Applications
Diethylphosphite is also significant in pharmaceutical chemistry, particularly in synthesizing bioactive compounds:
- Synthesis of Bisphosphonates : Research indicates that diethylphosphite can be used to synthesize amino bisphosphonates via reactions with nitriles under acidic conditions. This method optimizes pharmaceutical applications due to the biological activity of bisphosphonates .
- Drug Development : The compound's ability to form various derivatives makes it valuable in drug development, especially for compounds targeting bone metabolism disorders .
Case Study: Synthesis of Amino Bisphosphonates
A study demonstrated the synthesis of amino bisphosphonates through the reaction of diethylphosphite with benzonitrile in an acid-catalyzed environment. The reaction yielded multiple products, showcasing diethylphosphite's versatility in generating complex structures essential for drug development .
Industrial Applications
In addition to its laboratory uses, diethylphosphite finds applications in industrial settings:
- Ligand Formation : It acts as a ligand in nickel-catalyzed cross-coupling reactions involving aryl and heteroaryl bromides or chlorides with arylzinc reagents .
- Agricultural Chemistry : Diethylphosphite is utilized in developing agrochemicals, particularly as a precursor for phosphorus-containing pesticides and herbicides.
Table 2: Industrial Applications Overview
Application | Industry Impact |
---|---|
Ligand Formation | Used in nickel-catalyzed cross-coupling reactions |
Agricultural Chemistry | Precursor for phosphorus-based pesticides |
Properties
Molecular Formula |
C4H10O3P- |
---|---|
Molecular Weight |
137.09 g/mol |
IUPAC Name |
diethyl phosphite |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q-1 |
InChI Key |
VTWRFRVMKPWCFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP([O-])OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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